![molecular formula C20H19ClN6O3S B2550793 4-[(5-环丁基-1,2,4-恶二唑-3-基)甲基]-N-(3,4-二甲苯基)-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-磺酰胺 CAS No. 1185163-73-8](/img/structure/B2550793.png)
4-[(5-环丁基-1,2,4-恶二唑-3-基)甲基]-N-(3,4-二甲苯基)-3-氧代-3,4-二氢-2H-1,4-苯并恶嗪-6-磺酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis and Biological Evaluation
The synthesis of sulfonamide-based 1,3,4-oxadiazole derivatives, including the compound of interest, involves the formation of an intermediate with various substituted aryl/hetero groups. The process yields a good amount of the intermediate, which is then characterized by FT-IR, 1H NMR, 13C NMR, and mass spectral studies. The biological evaluation of these compounds has shown that they possess significant anti-inflammatory activity, with some compounds exhibiting better activity than the standard drug diclofenac. Theoretical calculations suggest a close relationship between antimicrobial activity and quantum chemical parameters .
Molecular Structure Analysis
The molecular structure of sulfonamide-derived compounds has been extensively studied. For instance, the structure of a related ligand was determined using X-ray diffraction, revealing an octahedral geometry for its metal complexes. The bonding and structure of these compounds are deduced from various physical and spectral data, including magnetic susceptibility, conductivity measurements, IR, 1H and 13C NMR, electronic, mass spectrometry, and analytical data such as CHN analysis .
Chemical Reactions Analysis
The sulfonamide-derived compounds and their transition metal complexes have been synthesized and characterized, suggesting that they can form stable complexes with metals such as cobalt(II), copper(II), nickel(II), and zinc(II). The nature of the bonding indicates potential reactivity with various metal ions, which could be relevant for biological applications. The ligands and their metal complexes have been screened for antibacterial, antifungal, and cytotoxic activity, showing moderate to significant activity against bacterial strains and good activity against fungal strains .
Physical and Chemical Properties Analysis
The physical and chemical properties of novel sulfonamides with a biologically active 3,4-dimethoxyphenyl moiety have been established using elemental analyses, IR, 1H-NMR, 13C-NMR spectral data, and mass spectroscopy. These compounds have been evaluated for their in vitro anticancer activity against several cancer cell lines, with some derivatives showing good cytotoxic activity. The most active derivatives have also been assessed as VEGFR-2 inhibitors, with a couple of them being more active than the reference drug dasatinib. Molecular docking studies have provided insights into the interaction of these compounds with the active site of VEGFR-2 .
科学研究应用
合成和结构分析
磺酰胺衍生物的合成,包括含恶二唑环的化合物,因其潜在的生物活性而成为研究热点。研究开发了这些化合物的高效合成方法,通常侧重于包含恶二唑和相关结构的杂环支架。例如,含1,3,4-恶二唑的磺酰胺衍生物的合成评估了它们的抗菌、抗炎和抗糖尿病活性,突出了这些化合物在药物化学中的多功能性 (Kavitha 等,2019)。
生物活性和应用
抗菌和抗炎活性
具有1,3,4-恶二唑结构的磺酰胺化合物已显示出显着的抗菌和抗炎特性。例如,某些衍生物显示出优异的抗炎活性,表明其在治疗与炎症相关的疾病中具有潜在用途 (Kavitha 等,2019)。
细胞毒性和癌症研究
在癌症研究领域,包括含恶二唑环的磺酰胺衍生物已被研究其对各种癌细胞系的细胞毒性作用。一些研究发现这些化合物表现出细胞毒性活性,为进一步探索其作为潜在抗癌剂奠定了基础。例如,一项关于多甲氧基化吡唑啉苯磺酰胺对肿瘤和非肿瘤细胞系的合成和细胞毒性的研究揭示了它们对碳酸酐酶同工酶的抑制作用,一些化合物显示出有希望的选择性和效力 (Kucukoglu 等,2016)。
酶抑制
碳酸酐酶等酶的抑制一直是磺酰胺衍生物研究的一个重要领域。这些研究通常旨在了解这些抑制剂的作用机制和在治疗青光眼、水肿和某些神经系统疾病等疾病中的潜在治疗应用。Kucukoglu 等之前提到的研究突出了磺酰胺衍生物在酶抑制中的作用,特别是碳酸酐酶,这对各种生理过程至关重要 (Kucukoglu 等,2016)。
属性
IUPAC Name |
3-[1-(5-chloro-2,4-dimethoxyphenyl)-5-methyltriazol-4-yl]-N-(4-methoxyphenyl)-1,2,4-thiadiazol-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN6O3S/c1-11-18(19-23-20(31-25-19)22-12-5-7-13(28-2)8-6-12)24-26-27(11)15-9-14(21)16(29-3)10-17(15)30-4/h5-10H,1-4H3,(H,22,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQOPWFHLCOSAKD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=NN1C2=CC(=C(C=C2OC)OC)Cl)C3=NSC(=N3)NC4=CC=C(C=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN6O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

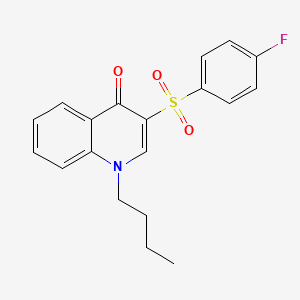

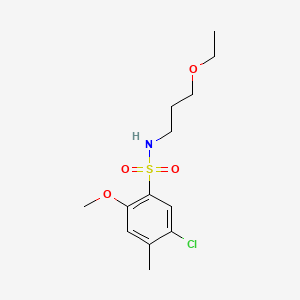
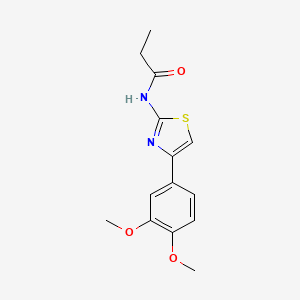
![N-((3-(tetrahydro-2H-pyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2550718.png)
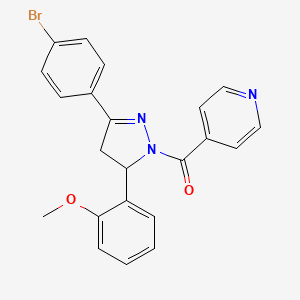
![1-Methyl-3-(1-(thiophen-2-ylsulfonyl)piperidin-4-yl)-1,3-dihydrobenzo[c][1,2,5]thiadiazole 2,2-dioxide](/img/structure/B2550722.png)
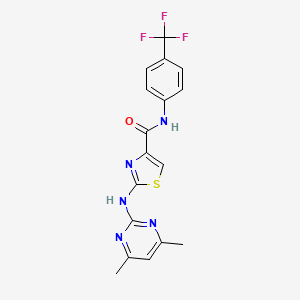
![2,2,2-Trifluoro-N-[1-(2,2,2-trifluoroacetyl)piperidin-3-yl]ethanimidoyl chloride](/img/structure/B2550726.png)

![N-(2,4-dimethoxyphenyl)-2-(6-ethyl-4-oxo-3-phenylthieno[2,3-d]pyrimidin-2-yl)sulfanylacetamide](/img/structure/B2550728.png)

![5-[(4-Bromophenyl)methyl]-1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2550730.png)
![N-(2,4-dimethylphenyl)-2-[[5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-4-(3-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2550733.png)